molecular formula CH7N5O3 B042357 Aminoguanidine nitrate CAS No. 10308-82-4

Aminoguanidine nitrate

Cat. No.: B042357
CAS No.: 10308-82-4
M. Wt: 137.1 g/mol
InChI Key: PMGFHEJUUBDCLU-UHFFFAOYSA-N
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Description

Aminoguanidine nitrate is an organic compound with the chemical formula CH₆N₄·HNO₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Aminoguanidine nitrate, also known as Pimagedine , primarily targets diamine oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the regulation of nitric oxide (NO) production .

Mode of Action

This compound acts as an inhibitor of diamine oxidase and nitric oxide synthase . By inhibiting these enzymes, it modulates the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes .

Biochemical Pathways

The inhibition of diamine oxidase and nitric oxide synthase by this compound impacts the nitrogen cycle , a complex interplay among many microorganisms catalyzing different reactions . This cycle involves the reduction of atmospheric molecular nitrogen to ammonia, a biologically useful reduced form incorporated into amino acids and other vital compounds .

Pharmacokinetics

The pharmacokinetics of this compound is dependent on renal function . In a study, it was administered intraperitoneally twice daily at a dose of 50 mg/kg body weight . It was readily absorbed, peaked in plasma at 0.5 hr, and had a half-life of 1.88 hr .

Result of Action

The inhibition of diamine oxidase and nitric oxide synthase by this compound results in the reduction of nitric oxide (NO) production . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Action Environment

This compound is an oxidizing solid . It may intensify fire and cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated area, away from heat and combustible materials .

Biochemical Analysis

Biochemical Properties

Aminoguanidine nitrate has been shown to have anti-inflammatory and radical scavenging properties . It acts as an inhibitor of inducible nitric oxide synthase (iNOS), reducing levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce systemic and lung inflammation induced by lipopolysaccharide in rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on enzyme activity. It inhibits NO synthase, particularly the inducible NO synthase isoform, making this compound an important pharmacological tool . It also exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to reduce oxidant markers, inflammatory cytokines, and lung pathological changes, while increasing antioxidants and anti-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving rats, it has been shown to have significant effects on systemic and lung inflammation at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with nitric acid. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and carbon dioxide as a byproduct .

Another method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution. This method requires isothermal conditions at temperatures ranging from 45°C to 75°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

Aminoguanidine nitrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various nitrogen-containing compounds.

    Reduction: The compound can be reduced to form aminoguanidine and other related compounds.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions.

    Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides. These reactions are carried out under basic or acidic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing compounds, such as hydrazones, hydrazides, and triazoles. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Aminoguanidine nitrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Aminoguanidine nitrate is similar to other compounds such as guanidine nitrate and 1-amino-2-nitroguanidine. it has unique properties that make it distinct:

Similar Compounds

  • Guanidine nitrate
  • 1-Amino-2-nitroguanidine
  • Aminoguanidine bicarbonate

These compounds share some structural similarities with this compound but differ in their reactivity and applications.

Properties

IUPAC Name

2-aminoguanidine;nitric acid
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InChI

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4)
Source PubChem
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InChI Key

PMGFHEJUUBDCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.[N+](=O)(O)[O-]
Source PubChem
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Molecular Formula

CH7N5O3
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DSSTOX Substance ID

DTXSID8065032
Record name Aminoguanidinium nitrate
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Molecular Weight

137.10 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Aminoguanidine nitrate
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CAS No.

10308-82-4
Record name Aminoguanidine nitrate
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Record name Hydrazinecarboximidamide, nitrate (1:1)
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Record name Aminoguanidine nitrate
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Record name Aminoguanidinium nitrate
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Synthesis routes and methods

Procedure details

A process for preparing triaminoguanidine nitrate from relatively impure -99 percent)/commercial guanidine nitrate and commercial grade aqueous hydrazine (50-64 weight percent) in alcohol by: (1) adding enough hydrazine to form monoaminoguanidine nitrate, diaminoguanidine nitrate, or mixtures thereof, (2) physically removing the alcohol insoluble, solid impurities from the solution, (3) adding the remainder of the hydrazine needed to form triaminoguanidine nitrate, (4) adding nitric acid to adjust the pH to from 4.5 to 5.5, and (6) isolating the product triaminoguanidine nitrate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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